
3-Methoxy-1-(methoxymethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-1-(methoxymethyl)naphthalene is an organic compound with the molecular formula C12H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both methoxy and methoxymethyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-(methoxymethyl)naphthalene typically involves the methoxylation of naphthalene derivatives. One common method is the reaction of 1-methoxynaphthalene with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the methoxymethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-1-(methoxymethyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The methoxy and methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Products may include 3-methoxy-1-(formylmethyl)naphthalene or 3-methoxy-1-(carboxymethyl)naphthalene.
Reduction: Products may include 3-hydroxy-1-(hydroxymethyl)naphthalene.
Substitution: Products depend on the substituent introduced, such as 3-methoxy-1-(methoxymethyl)-2-bromonaphthalene.
Applications De Recherche Scientifique
3-Methoxy-1-(methoxymethyl)naphthalene has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methoxy-1-(methoxymethyl)naphthalene involves its interaction with molecular targets through its functional groups. The methoxy and methoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxynaphthalene: Lacks the methoxymethyl group, making it less versatile in certain reactions.
2-Methoxynaphthalene: Similar structure but different position of the methoxy group, leading to different reactivity.
1-(Methoxymethyl)naphthalene: Similar but lacks the additional methoxy group, affecting its chemical properties.
Uniqueness
3-Methoxy-1-(methoxymethyl)naphthalene is unique due to the presence of both methoxy and methoxymethyl groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
112929-93-8 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
3-methoxy-1-(methoxymethyl)naphthalene |
InChI |
InChI=1S/C13H14O2/c1-14-9-11-8-12(15-2)7-10-5-3-4-6-13(10)11/h3-8H,9H2,1-2H3 |
Clé InChI |
KVLICNRAGPDCKX-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC(=CC2=CC=CC=C21)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile](/img/structure/B14304553.png)
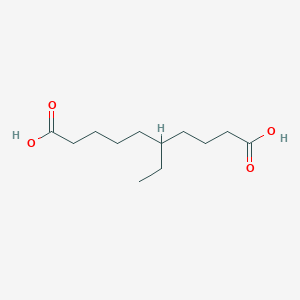


![1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine](/img/structure/B14304578.png)
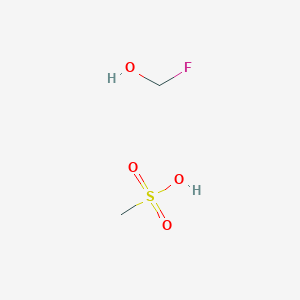
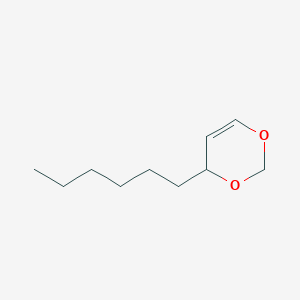
![(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B14304587.png)
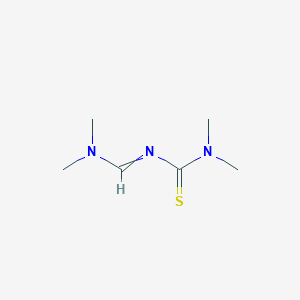
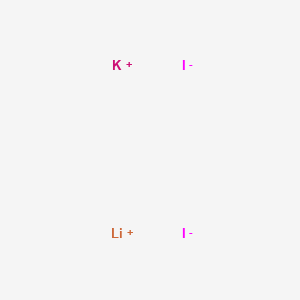



![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)
